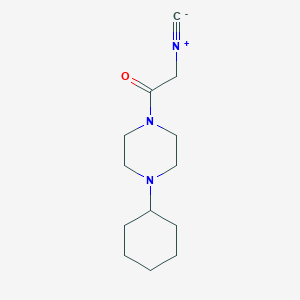
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoro, isocyano, and trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene typically involves the introduction of the isocyano group to a fluorobenzene derivative. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with a suitable isocyanating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.
Addition Reactions: The isocyano group can undergo addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s reactivity and stability, while the isocyano group can participate in various chemical transformations. These interactions can affect molecular pathways and lead to the desired chemical or biological outcomes .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(isocyanomethyl)benzene: Similar structure but lacks the trifluoromethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains an iodine atom instead of the isocyano group.
4-Fluorobenzyl isocyanate: Contains a benzyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the fluoro, isocyano, and trifluoromethyl groups, which impart distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
1-fluoro-4-isocyano-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVANXIDOCXANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-2-isocyanoethanone](/img/structure/B7890181.png)










